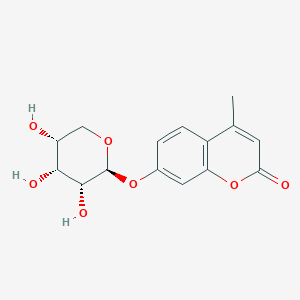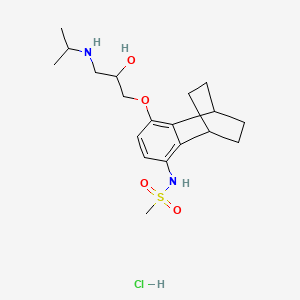
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-acetyl-3-hydroxy-2-propylphenol, which is then reacted with propylene oxide to form the propoxy derivative. This intermediate is further reacted with 3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and propoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid has several scientific research applications, including:
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets such as peroxisome proliferator-activated receptor delta (PPARδ). By binding to this receptor, it modulates various cellular pathways involved in metabolism and inflammation . The specific molecular interactions and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
- Methyl 4-([4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]sulfanyl)benzoate
- 4-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2-[(carboxymethyl)sulfanyl]methyl]-4-oxobutanoic acid
Uniqueness
What sets 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to act as a potent and selective PPARδ agonist makes it particularly valuable in medical research .
Propriétés
Numéro CAS |
98193-29-4 |
|---|---|
Formule moléculaire |
C29H38O7 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C29H38O7/c1-4-7-23-25(15-13-22(19(3)30)28(23)33)34-17-6-18-35-26-14-10-20-9-11-21(12-16-27(31)32)36-29(20)24(26)8-5-2/h10,13-15,21,33H,4-9,11-12,16-18H2,1-3H3,(H,31,32) |
Clé InChI |
UHAYGLCGMYKNGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
Synonymes |
7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid 7-APPBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)

